4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
An imidazole derivative 4- (4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product was characterized using FTIR, 1 H and 13 C NMR .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives are known to undergo a variety of chemical reactions, including condensation reactions . For example, the imidazole derivative 4- (4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate was synthesized by a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The imidazole ring is a prominent structure in pharmaceutical chemistry due to its resemblance to the fundamental building blocks of life, such as amino acids and nucleotides. Compounds containing the imidazole ring, like our subject compound, have been studied for their potential as antimicrobial agents . Their ability to interact with various biological targets makes them valuable in the development of new medications against resistant strains of bacteria and other pathogens.
Material Science: Polymer Synthesis
In material science, the compound’s sulfanyl groups could be utilized to create novel polymers. These polymers might exhibit unique properties such as enhanced thermal stability or electrical conductivity, making them suitable for a range of applications from electronics to coatings .
Chemical Synthesis: Catalysts
The structural complexity of 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether makes it a candidate for catalysis in chemical reactions. Its potential to act as a ligand for metal-based catalysts could be explored to facilitate various organic transformations, including asymmetric synthesis .
Analytical Chemistry: Chromatography
In analytical chemistry, the compound’s unique structure could be employed in chromatography as a stationary phase modifier. Its potential to interact with a wide range of chemical substances could help in the separation of complex mixtures or in the purification of specific compounds .
Biochemistry: Enzyme Inhibition
The imidazole moiety is known to mimic certain biochemical structures, which allows compounds like ours to act as enzyme inhibitors. Research into the inhibitory effects of this compound on specific enzymes could lead to the development of new treatments for diseases where enzyme regulation is a factor .
Neuroscience: Neurotransmitter Modulation
Imidazole derivatives have been shown to modulate the activity of various neurotransmitters in the brain. This compound could be investigated for its effects on neurotransmitter systems, potentially leading to new insights into the treatment of neurological disorders .
Oncology: Antitumor Activity
The compound’s ability to interfere with cellular processes also extends to cancer research. Its structural features could be harnessed to design molecules that selectively target tumor cells, inhibiting their growth or inducing apoptosis .
Environmental Science: Pollutant Removal
Lastly, the sulfanyl groups present in the compound could be used in environmental science for the removal of heavy metals and other pollutants from water sources. The compound could act as a chelating agent, binding to contaminants and facilitating their extraction from the environment .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction of this compound with its targets would result in changes that contribute to its biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-26-20-14-12-17(13-15-20)16-27-23-24-21(18-8-4-2-5-9-18)22(25-23)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHJIJZVKNHSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether |
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